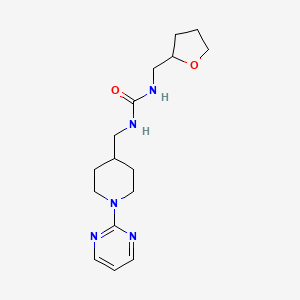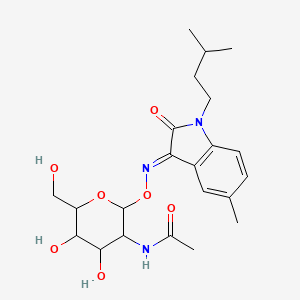
1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide" is a synthetic molecule that may be related to various compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers discuss compounds with pyrrolidine, morpholino, and carboxamide groups, which are also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the preparation of key intermediates such as amines or isocyanates, followed by condensation or cyclization reactions. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of an isocyanate with an amine, followed by cyclization with hydrazine hydrate . Similar synthetic strategies could potentially be applied to the compound of interest, with appropriate modifications to incorporate the 3-bromophenyl and but-2-yn-1-yl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest often features specific conformations and crystal packing influenced by the presence of functional groups. For instance, the pyrrolidine ring can adopt an envelope conformation, and hydrogen bonding can play a significant role in the crystal packing of these molecules . These structural features are crucial for the biological activity and could be relevant for the compound "1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide" as well.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to the compound of interest can involve interactions with biological targets, such as enzymes or receptors. The presence of the morpholino group, for example, is a common feature in molecules with antiproliferative activity against cancer cell lines . The bromophenyl group could also potentially undergo further chemical transformations, such as cross-coupling reactions, which are not discussed in the provided papers but are well-known in the field of organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can affect these properties. For example, the solvated structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied by X-ray analysis, revealing insights into its solid-state properties . Similar analyses could be conducted for the compound of interest to understand its properties better.
科学的研究の応用
Chemical Synthesis and Reactions
- Novel Synthesis Approaches: Research indicates innovative synthesis techniques for compounds with morpholine and carboxamide groups, highlighting methods like Diels–Alder reactions, nucleophilic substitution reactions, and cycloadditions which could potentially apply to the synthesis of the target compound (Baydar et al., 1979).
- Functional Group Transformations: Studies demonstrate the transformation of functional groups through reactions such as aminocarbonylation and bromination, suggesting methods for functionalizing the pyrrolidine and bromophenyl groups in similar compounds (Takács et al., 2012).
Biological Activity
- Potential Antimicrobial and Anticancer Applications: Research on structurally related compounds explores their biological activities, including antimicrobial and anticancer effects. For instance, derivatives of morpholine and pyrrolidine have been studied for their antimicrobial properties and potential utility as cancer cell proliferation inhibitors (Lu et al., 2017).
Material and Molecular Engineering
- Development of New Materials: Studies involving the synthesis of polymers and materials with specific functional groups, such as polyesteramides with pendant morpholine groups, point towards applications in material science for compounds with similar functional groups (Veld et al., 1992).
Methodological Innovations
- Advanced Synthesis Techniques: Research showcases advanced methodologies like palladium-catalyzed reactions and the use of sulfinamides as protecting groups, providing insights into sophisticated chemical synthesis strategies that could be adapted for similar complex molecules (Fritz et al., 2011).
特性
IUPAC Name |
1-(3-bromophenyl)-N-(4-morpholin-4-ylbut-2-ynyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3/c20-16-4-3-5-17(13-16)23-14-15(12-18(23)24)19(25)21-6-1-2-7-22-8-10-26-11-9-22/h3-5,13,15H,6-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPSAAHBYAKQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


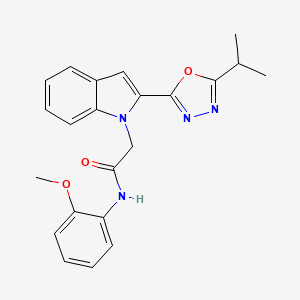
![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
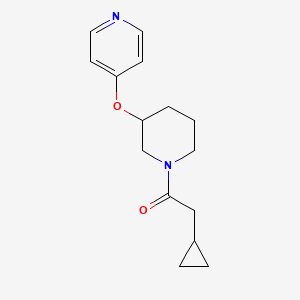

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)
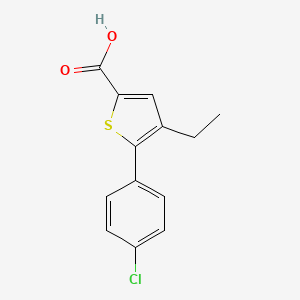
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)
